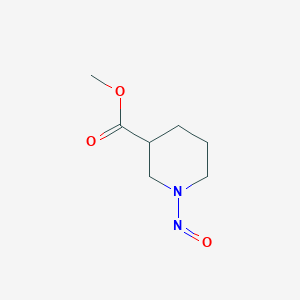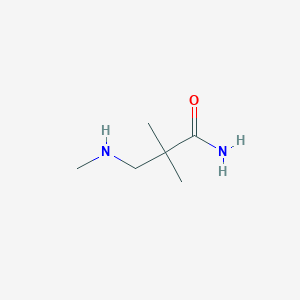![molecular formula C9H16O B13486238 [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol: is an organic compound that belongs to the class of bicyclo[111]pentanes These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves the reaction of propan-2-yl-substituted bicyclo[1.1.1]pentane with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the nucleophilic bicyclo[1.1.1]pentane attacks the electrophilic carbonyl carbon of formaldehyde, followed by protonation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reactivity of the starting materials can also be employed to achieve higher efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated derivatives, azides.
Scientific Research Applications
Chemistry: In chemistry, [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its rigid structure can be used to design molecules that fit precisely into enzyme active sites.
Medicine: In medicine, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a promising lead compound in drug discovery.
Industry: In industry, the compound is used in the development of new materials with unique properties. Its rigid structure can impart strength and stability to polymers and other materials.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit precisely into binding sites on enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol, which lacks the hydroxyl group.
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]amine: A similar compound where the hydroxyl group is replaced with an amine group.
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]carboxylic acid: A compound where the hydroxyl group is replaced with a carboxylic acid group.
Uniqueness: The uniqueness of this compound lies in its combination of a rigid bicyclo[1.1.1]pentane core with a hydroxyl functional group. This combination imparts unique chemical and physical properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C9H16O/c1-7(2)9-3-8(4-9,5-9)6-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
GNGWKBJNPNMRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC(C1)(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)

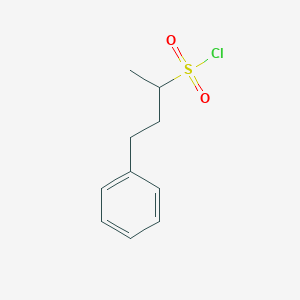
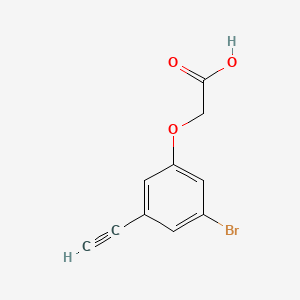
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)

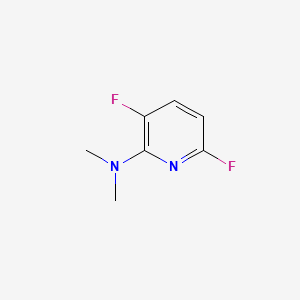
![Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
